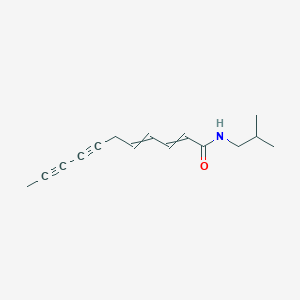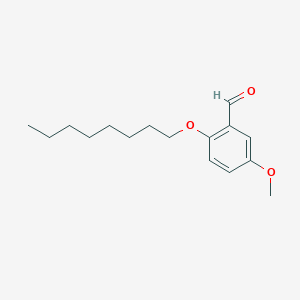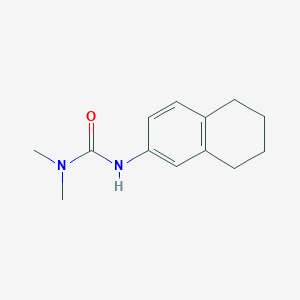![molecular formula C17H15NO3S2 B14248854 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is a complex organic compound characterized by the presence of thiophene rings, a nitrophenol group, and a bis-methylthiophenylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene with formaldehyde to form bis(5-methylthiophen-2-yl)methane. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-aminophenol.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenol group may participate in redox reactions, while the thiophene rings can engage in π-π interactions with biological molecules. These interactions could potentially modulate enzyme activities or disrupt cellular processes, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 2-[Bis(5-methylthiophen-2-yl)methyl]-5-methylthiophene
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 4,4-(Cyclopentadiene-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is unique due to the presence of both nitrophenol and bis-methylthiophenylmethyl groups. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
属性
分子式 |
C17H15NO3S2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
2-[bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C17H15NO3S2/c1-10-3-7-15(22-10)17(16-8-4-11(2)23-16)13-9-12(18(20)21)5-6-14(13)19/h3-9,17,19H,1-2H3 |
InChI 键 |
JIUZYBHAEDZYKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(C2=CC=C(S2)C)C3=C(C=CC(=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
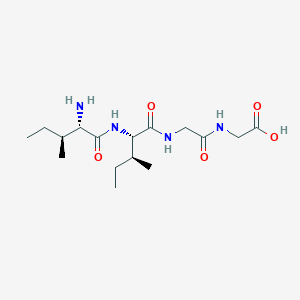
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
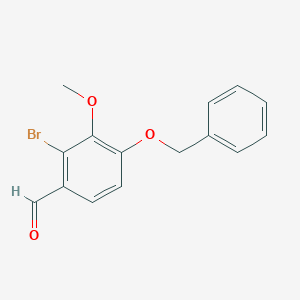
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
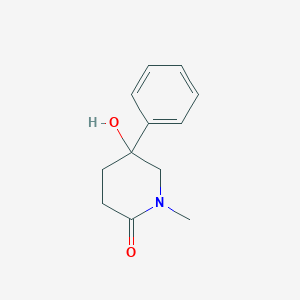
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

